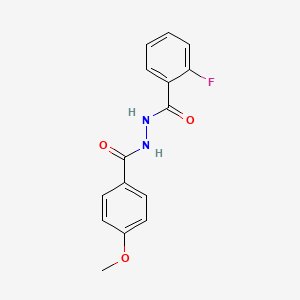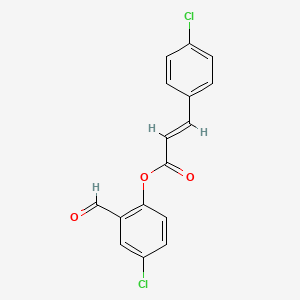![molecular formula C15H19NO2 B5762690 1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
1-[3-(2-methoxyphenyl)acryloyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-methoxyphenyl)acryloyl]piperidine, also known as MAP, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties. MAP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
Mécanisme D'action
The mechanism of action of 1-[3-(2-methoxyphenyl)acryloyl]piperidine is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway and the activation of the p38 1-[3-(2-methoxyphenyl)acryloyl]piperidineK signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. The p38 1-[3-(2-methoxyphenyl)acryloyl]piperidineK signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. By modulating these pathways, 1-[3-(2-methoxyphenyl)acryloyl]piperidine may be able to reduce inflammation and induce apoptosis in cancer cells.
Biochemical and physiological effects:
1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of pain, and the induction of apoptosis in cancer cells. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-methoxyphenyl)acryloyl]piperidine has several advantages for lab experiments, including its high purity, low toxicity, and good solubility in water and organic solvents. However, 1-[3-(2-methoxyphenyl)acryloyl]piperidine also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on 1-[3-(2-methoxyphenyl)acryloyl]piperidine, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its mechanism of action at the molecular level. In addition, the development of 1-[3-(2-methoxyphenyl)acryloyl]piperidine derivatives with improved pharmacokinetic properties and therapeutic efficacy may also be an area of interest for future research.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenyl)acryloyl]piperidine is a chemical compound that has potential therapeutic properties for the treatment of inflammatory diseases and cancer. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-[3-(2-methoxyphenyl)acryloyl]piperidine is warranted to fully understand its therapeutic potential and to develop more effective and affordable treatments for these diseases.
Méthodes De Synthèse
The synthesis of 1-[3-(2-methoxyphenyl)acryloyl]piperidine can be achieved through various methods, including the Wittig reaction, Knoevenagel condensation, and Michael addition. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a carbonyl compound to form an α,β-unsaturated carbonyl compound. The Michael addition involves the reaction of a Michael acceptor with a nucleophile to form a new carbon-carbon bond. These methods have been used to synthesize 1-[3-(2-methoxyphenyl)acryloyl]piperidine with good yields and high purity.
Applications De Recherche Scientifique
1-[3-(2-methoxyphenyl)acryloyl]piperidine has been studied extensively for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antitumor effects. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. These findings suggest that 1-[3-(2-methoxyphenyl)acryloyl]piperidine has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-8-4-3-7-13(14)9-10-15(17)16-11-5-2-6-12-16/h3-4,7-10H,2,5-6,11-12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJWBHHWQDWHJS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)
![N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)

![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)



![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)
